![molecular formula C16H19NO B11867513 1-(Quinolin-2-ylmethyl)cyclohexanol CAS No. 132148-33-5](/img/structure/B11867513.png)
1-(Quinolin-2-ylmethyl)cyclohexanol
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Overview
Description
1-(Quinolin-2-ylmethyl)cyclohexanol is an organic compound that features a quinoline moiety attached to a cyclohexanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-ylmethyl)cyclohexanol typically involves the reaction of quinoline derivatives with cyclohexanol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between quinoline and cyclohexanol. For example, the Skraup synthesis is a well-known method for preparing quinoline derivatives, which can then be further reacted with cyclohexanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-2-ylmethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to more saturated derivatives.
Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups using reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromic acid.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Halogens, sulfonates.
Major Products:
Oxidation: Quinoline ketones.
Reduction: Saturated quinoline derivatives.
Substitution: Halogenated or sulfonated cyclohexanol derivatives.
Scientific Research Applications
1-(Quinolin-2-ylmethyl)cyclohexanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-ylmethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The quinoline moiety is known to inhibit certain enzymes, which can be leveraged in drug development .
Comparison with Similar Compounds
Quinoline: A basic structure similar to 1-(Quinolin-2-ylmethyl)cyclohexanol but without the cyclohexanol moiety.
Cyclohexanol: A simple alcohol that forms the basis of the cyclohexanol part of the compound.
Quinolin-2(1H)-one derivatives: These compounds share the quinoline structure and exhibit similar biological activities.
Uniqueness: this compound is unique due to the combination of the quinoline and cyclohexanol moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(Quinolin-2-ylmethyl)cyclohexanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Quinoline derivatives, in general, are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of cyclohexanol with quinoline derivatives. The structural characteristics of this compound contribute to its biological activity, particularly the presence of the quinoline moiety, which is crucial for interaction with biological targets.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. Research indicates that quinoline derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways.
- Case Study : A study evaluated the antiproliferative effects of quinoline analogs on several cancer cell lines. Compounds similar to this compound demonstrated significant inhibition of cell growth with IC50 values ranging from 34 nM to 134 nM against different cancer types .
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | TBD |
Similar Quinoline Derivative | SK-N-MC (Neuroepithelioma) | 64 - 97 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Quinoline derivatives are known to exhibit antibacterial and antifungal activities.
- Research Findings : In vitro studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | TBD | TBD |
Escherichia coli | TBD | TBD |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives, including this compound, is closely linked to their structural features. The presence of functional groups such as hydroxyl (-OH) and the quinoline ring significantly influence their interaction with biological targets.
Key Findings:
Properties
CAS No. |
132148-33-5 |
---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-(quinolin-2-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H19NO/c18-16(10-4-1-5-11-16)12-14-9-8-13-6-2-3-7-15(13)17-14/h2-3,6-9,18H,1,4-5,10-12H2 |
InChI Key |
OLQALGSYDMMYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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